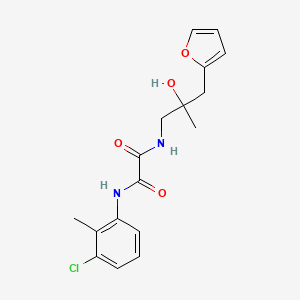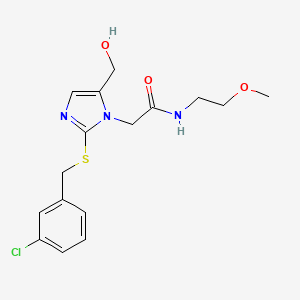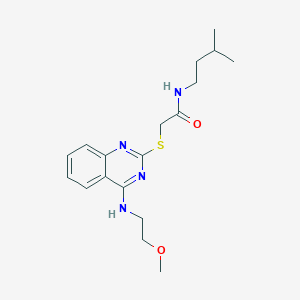![molecular formula C10H10N4O2 B2917853 4-[(1-methyl-1H-pyrazol-4-yl)amino]pyridine-3-carboxylic acid CAS No. 1539209-73-8](/img/structure/B2917853.png)
4-[(1-methyl-1H-pyrazol-4-yl)amino]pyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-[(1-methyl-1H-pyrazol-4-yl)amino]pyridine-3-carboxylic acid” is a chemical compound with the molecular formula C9H9N3 . It is a derivative of pyrazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Pyrazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Molecular Structure Analysis
The molecular structure of “4-[(1-methyl-1H-pyrazol-4-yl)amino]pyridine-3-carboxylic acid” is characterized by a pyrazole ring attached to a pyridine ring via an amino group . The pyrazole ring contains a methyl group at the 1-position . The exact 3D structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The chemical reactions involving “4-[(1-methyl-1H-pyrazol-4-yl)amino]pyridine-3-carboxylic acid” are not explicitly mentioned in the literature. Pyrazole derivatives, in general, are known to participate in a variety of chemical reactions due to their amphoteric nature .Applications De Recherche Scientifique
1. Synthesis of Fused Pyridine-Carboxylic Acids
A library of fused pyridine-4-carboxylic acids, including structures like pyrazolo[3,4-b]pyridines, has been generated through the Combes-type reaction. This method involves acyl pyruvates and electron-rich amino heterocycles, followed by hydrolysis of the ester. These compounds underwent combinatorial transformations such as amide coupling and esterification, highlighting their potential in various synthetic applications (Volochnyuk et al., 2010).
2. Aurora Kinase Inhibition for Cancer Treatment
Compounds containing the 4-[(1-methyl-1H-pyrazol-4-yl)amino]pyridine-3-carboxylic acid structure have shown potential as Aurora kinase inhibitors. These inhibitors can play a crucial role in treating cancer by targeting specific kinase activities involved in the regulation of cell division and proliferation (ロバート ヘンリー,ジェームズ, 2006).
3. Heterocyclic Compounds Synthesis
The synthesis of heterocyclic compounds, such as 1H-pyrazole-3-carboxamide, has been explored using reactions involving carboxylic acids and amino heterocycles. These reactions showcase the versatility of 4-[(1-methyl-1H-pyrazol-4-yl)amino]pyridine-3-carboxylic acid derivatives in generating diverse molecular structures, which could be valuable in pharmaceutical and material science research (Yıldırım et al., 2005).
4. Synthesis and QSAR of Adenosine Receptor Inhibitors
In medicinal chemistry, derivatives of 4-aminopyrazolo[3,4-b]pyridines, structurally related to 4-[(1-methyl-1H-pyrazol-4-yl)amino]pyridine-3-carboxylic acid, have been synthesized and evaluated for their affinity toward adenosine receptors. This research could inform the development of novel therapeutics for diseases modulated by these receptors (Manetti et al., 2005).
5. Crystal Engineering Strategies
The study of carboxylic acid-pyridine supramolecular synthons in heterocyclic acids like 4-[(1-methyl-1H-pyrazol-4-yl)amino]pyridine-3-carboxylic acid contributes to the field of crystal engineering. This research aids in understanding molecular assembly and designing new materials with desired properties (Vishweshwar et al., 2002).
Orientations Futures
The future directions for research on “4-[(1-methyl-1H-pyrazol-4-yl)amino]pyridine-3-carboxylic acid” could include further exploration of its synthesis methods, determination of its physical and chemical properties, investigation of its potential biological activities, and assessment of its safety and hazards. Given the wide range of biological activities exhibited by pyrazole derivatives , this compound could have potential applications in the development of new drugs.
Propriétés
IUPAC Name |
4-[(1-methylpyrazol-4-yl)amino]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-14-6-7(4-12-14)13-9-2-3-11-5-8(9)10(15)16/h2-6H,1H3,(H,11,13)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTIJHMMWENXKGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC2=C(C=NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1-methyl-1H-pyrazol-4-yl)amino]pyridine-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethoxybenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2917772.png)


![3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2917775.png)
![(11Z)-11-[(2,4-dimethoxyphenyl)imino]-N-(2-methoxyphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2917776.png)



![N-cyclohexyl-3-[5-({[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2917784.png)
![(E)-2-cyano-N-(4-ethoxyphenyl)-3-[3-(3-methyl-4-propan-2-yloxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2917787.png)
![3-[2-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2917788.png)


